molecular formula C19H23NO B2631162 N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide CAS No. 448931-77-9

N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide

Cat. No.: B2631162
CAS No.: 448931-77-9
M. Wt: 281.399
InChI Key: DODJKPOXVZPTDS-UHFFFAOYSA-N
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Description

N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide is an organic compound characterized by its unique structure, which includes a phenylpropanamide backbone with a 2-methyl-6-propan-2-ylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide typically involves the reaction of 2-methyl-6-propan-2-ylphenylamine with 3-phenylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize waste and reduce the impact on the environment.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-6-propan-2-ylphenyl)acetamide
  • N-(2-methyl-6-propan-2-ylphenyl)cyclopropanecarboxamide
  • N-(2-methyl-6-propan-2-ylphenyl)-2-[N-(4-methylphenyl)methanesulfonamido]acetamide

Uniqueness

N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-14(2)17-11-7-8-15(3)19(17)20-18(21)13-12-16-9-5-4-6-10-16/h4-11,14H,12-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODJKPOXVZPTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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